1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride
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Overview
Description
The compound identified as “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. The preparation methods typically include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of “this compound” requires scaling up the laboratory synthesis methods to produce large quantities efficiently. This involves optimizing the reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can be further analyzed to understand the reactivity and stability of the compound.
Scientific Research Applications
“1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, “this compound” is explored for its potential to treat various diseases. In industry, it is used in the production of specific chemicals and materials.
Mechanism of Action
The mechanism of action of “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds: “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or reactivity but differ in specific properties or applications.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure, reactivity, and applications. Comparing it with similar compounds helps to understand its distinct features and potential advantages.
Conclusion
Understanding “this compound” involves a comprehensive analysis of its synthesis, reactions, applications, and mechanism of action. This compound holds significant potential in various scientific fields, making it an important subject of study.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPQHGYHHHITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)[NH+]2CC(C2)S.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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